molecular formula C6H8N2O B8773601 4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine

4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine

Cat. No. B8773601
M. Wt: 124.14 g/mol
InChI Key: VLDCEECJHWJYCW-UHFFFAOYSA-N
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Patent
US09090632B2

Procedure details

Copper iodide (17 mg, 0.09 mmol) was added to a stirred suspension of {5-[(4-fluorophenyl)carbonyl]-4,5,6,7-tetrahydro[1,3]oxazolo[5,4-c]pyridin-2-yl}methanol (50 mg, 0.18 mmol), 2-bromo-4-methylpyridine (0.04 mL, 0.36 mmol), cesium carbonate (118 mg, 0.36 mmol) and N,N-dimethylglycine (18 mg, 0.18 mmol) in 1,4-dioxane (1 mL) in a sealed tube and under nitrogen. The mixture was stirred at 120° C. for 60 hours. The mixture was diluted with AcOEt and washed with a 16% aqueous solution of NH4OH. The organic layer was separated, dried (Na2SO4), filtered and the solvents evaporated in vacuo. The crude product was purified by flash column chromatography (silica; 7N solution of ammonia in MeOH in DCM 0/100 to 4/96). The desired fractions were collected and the solvents evaporated in vacuo. The crude product was purified by RP HPLC on (C18 XBridge 19×100 5 um). Mobile phase (Gradient from 80% 0.1% NH4CO3H/NH4OH pH 9 solution in Water, 20% ACN to 0% 0.1% NH4CO3H/NH4OH pH 9 solution in Water, 100% ACN). The solvents were evaporated in vacuo to yield 5-[(4-fluorophenyl)carbonyl]-2-1[(4-methylpyridin-2-yl)oxy]methyl}-4,5,6,7-tetrahydro[1,3]oxazolo[5,4-c]pyridine (6.7 mg, 10% yield) as a colourless oil. C20H18FN3O3 1H NMR (400 MHz, CDCl3) δ ppm 2.30 (s, 3 H), 2.72 (br. s., 2 H), 3.69 (br.s., 2 H), 4.75 (br. s., 2 H), 5.43 (s, 2 H), 6.65 (s, 1 H), 6.75 (d, J=5.1 Hz, 1 H), 7.13 (t, J=8.4 Hz, 2 H), 7.40-7.52 (m, 2 H), 8.01 (d, J=5.1 Hz, 1 H).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
{5-[(4-fluorophenyl)carbonyl]-4,5,6,7-tetrahydro[1,3]oxazolo[5,4-c]pyridin-2-yl}methanol
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
0.04 mL
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
118 mg
Type
reactant
Reaction Step Two
Quantity
18 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
17 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC1C=CC(C([N:10]2[CH2:15][CH2:14][C:13]3[N:16]=[C:17](CO)[O:18][C:12]=3[CH2:11]2)=O)=CC=1.BrC1C=C(C)C=CN=1.C(=O)([O-])[O-].[Cs+].[Cs+].CN(C)CC(O)=O>O1CCOCC1.CCOC(C)=O.[Cu](I)I>[N:16]1[C:13]2[CH2:14][CH2:15][NH:10][CH2:11][C:12]=2[O:18][CH:17]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
{5-[(4-fluorophenyl)carbonyl]-4,5,6,7-tetrahydro[1,3]oxazolo[5,4-c]pyridin-2-yl}methanol
Quantity
50 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)C(=O)N1CC2=C(CC1)N=C(O2)CO
Name
Quantity
0.04 mL
Type
reactant
Smiles
BrC1=NC=CC(=C1)C
Name
cesium carbonate
Quantity
118 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
18 mg
Type
reactant
Smiles
CN(CC(=O)O)C
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
17 mg
Type
catalyst
Smiles
[Cu](I)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 120° C. for 60 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with a 16% aqueous solution of NH4OH
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography (silica; 7N solution of ammonia in MeOH in DCM 0/100 to 4/96)
CUSTOM
Type
CUSTOM
Details
The desired fractions were collected
CUSTOM
Type
CUSTOM
Details
the solvents evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by RP HPLC on (C18 XBridge 19×100 5 um)
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated in vacuo

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
N1=COC=2CNCCC21
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 mg
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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